![molecular formula [13C]6H7N3O2 B593730 3-硝基苯肼-13C6 (盐酸盐) CAS No. 1977535-33-3](/img/structure/B593730.png)

3-硝基苯肼-13C6 (盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

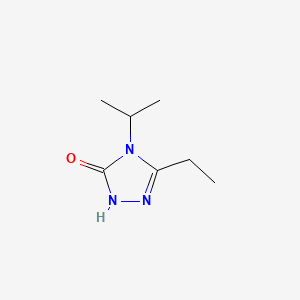

13C6-3-Nitrophenylhydrazine is a 13C-labeled derivatizing reagent for carboxylic acids. It is useful for LC-MS analysis of volatile acids such as short chain fatty acids.

It is useful for LC-MS analysis of volatile acids such as short chain fatty acids.

科学研究应用

质谱衍生试剂

3-硝基苯肼-13C6: 主要用作质谱法中羧酸的衍生试剂 。这种应用对于提高挥发性酸(如短链脂肪酸)的检测和定量至关重要,因为这些酸的分子量低,挥发性高,因此难以分析。

LC-MS 分析挥发性酸

该化合物在液相色谱-质谱联用 (LC-MS) 中对挥发性酸的分析特别有用 。通过将羧酸转化为更易检测的衍生物,可以更准确地定量各种样品中的这些化合物。

三羧酸循环研究

在以三羧酸 (TCA) 循环为重点的研究中,3-硝基苯肼-13C6 TCA 循环酸衍生物已被用于优化质谱中的碎裂。 这提高了灵敏度,并有助于阐明这些重要的代谢中间体的结构 .

代谢组学

该化合物在靶向代谢组学中有所应用,用于特定代谢物的衍生化,以研究其在生物过程中的作用。 例如,它已被用于通过分析 N-酰基甘氨酸来研究小鼠糖尿病进展 .

血浆羧酸的定量分析

3-硝基苯肼-13C6: 已用于人血浆中羧酸的定量分析。 使用该化合物优化的 LC-MS/MS 方法可实现低检测限和准确的生物分子定量 .

脂肪酸筛选

该化合物的用途扩展到高分辨率质谱法中脂肪酸的非靶向筛选。 它能够识别人体血浆中中链到长链脂肪酸,这对于了解脂质代谢和相关疾病意义重大 .

作用机制

Target of Action

3-Nitrophenylhydrazine-13C6 (hydrochloride) is primarily used as a derivatizing reagent for carboxylic acids . It is particularly useful for the analysis of volatile acids such as short-chain fatty acids .

Mode of Action

The compound interacts with carboxylic acids, forming a derivative that can be analyzed using liquid chromatography-mass spectrometry (LC-MS) . This interaction allows for the quantification of carboxylic acids in various samples.

Pharmacokinetics

It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of 3-Nitrophenylhydrazine-13C6 (hydrochloride) is the formation of a derivative with carboxylic acids that can be analyzed using LC-MS . This allows for the quantification of carboxylic acids in various samples, aiding in the analysis of metabolic pathways involving these acids.

Action Environment

It’s important to note that the compound is typically stored at 4°c in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . These storage conditions suggest that temperature and moisture levels can significantly impact the stability of the compound.

生化分析

Biochemical Properties

The primary role of 3-Nitrophenylhydrazine-13C6 (hydrochloride) in biochemical reactions is as a derivatizing reagent for carboxylic acids . This means it interacts with carboxylic acids to form derivatives that can be more easily detected or analyzed.

Molecular Mechanism

The molecular mechanism of action of 3-Nitrophenylhydrazine-13C6 (hydrochloride) involves the formation of derivatives with carboxylic acids . This can involve binding interactions with the carboxylic acids, potentially leading to changes in their properties that make them more amenable to analysis.

Temporal Effects in Laboratory Settings

As a derivatizing reagent, it is typically used in a controlled laboratory setting for a short period of time, and long-term effects are not typically a concern .

Metabolic Pathways

As a derivatizing reagent for carboxylic acids, it may interact with enzymes or cofactors involved in the metabolism of these acids .

属性

IUPAC Name |

(3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOYKMLGFFASBG-BVNCJLROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)

![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)

![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)